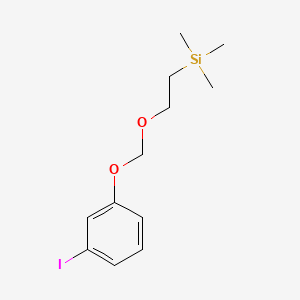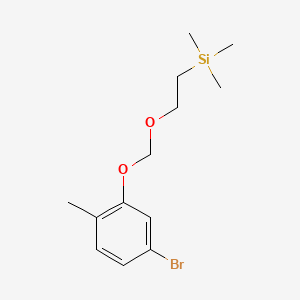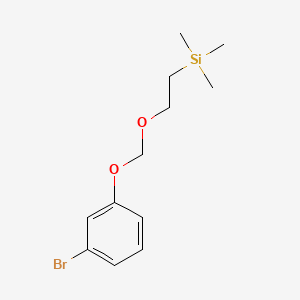
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane: is an organosilicon compound characterized by the presence of a bromophenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromophenol with an appropriate alkylating agent to introduce the methoxyethyl group, followed by the introduction of the trimethylsilane group. One common method involves the following steps:
Alkylation of 3-bromophenol: 3-bromophenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(3-bromophenoxy)ethanol.
Silylation: The resulting 2-(3-bromophenoxy)ethanol is then reacted with trimethylsilyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, or amines depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: The major product is the corresponding dehalogenated compound.
Scientific Research Applications
Chemistry
In organic synthesis, (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological applications of this compound are less documented, its derivatives may be explored for potential biological activity, including as intermediates in the synthesis of bioactive molecules.
Industry
In materials science, this compound can be used in the modification of surfaces and the development of silicon-based materials with specific properties, such as hydrophobicity or enhanced thermal stability.
Mechanism of Action
The mechanism by which (2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attach to the carbon atom. The trimethylsilane group can influence the reactivity and stability of the compound, often enhancing its solubility in organic solvents and protecting reactive sites during synthesis.
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)trimethylsilane: Similar in structure but lacks the phenoxy group, making it less versatile in certain synthetic applications.
(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane:
Uniqueness
(2-((3-Bromophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of both the bromophenoxy and trimethylsilane groups, which confer distinct reactivity and solubility properties
Properties
IUPAC Name |
2-[(3-bromophenoxy)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2Si/c1-16(2,3)8-7-14-10-15-12-6-4-5-11(13)9-12/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWMMRCYCKRFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
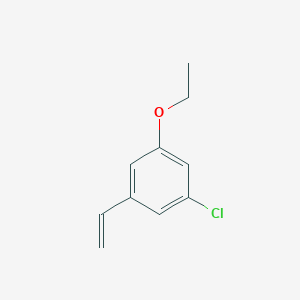
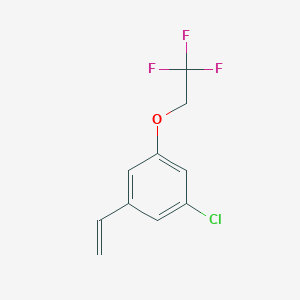
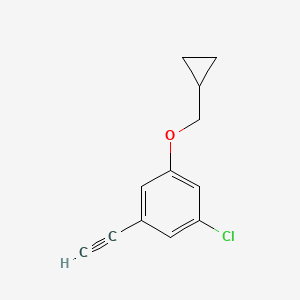
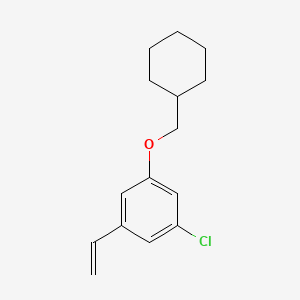

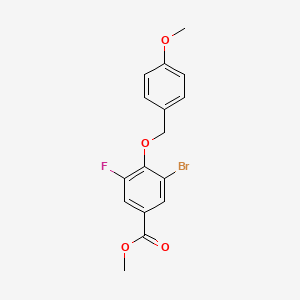
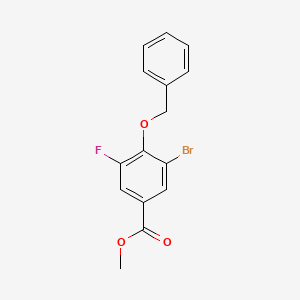

![1,1-Dimethylethyl 3-[(4-amino-3-nitrophenoxy)methyl]-1-azetidinecarboxylate](/img/structure/B8183370.png)
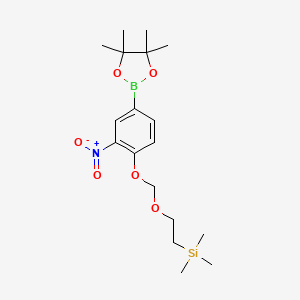
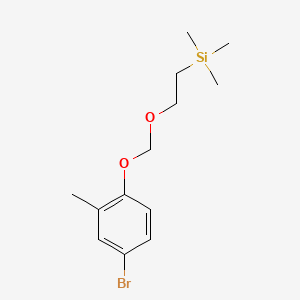
![Benzene, 4-bromo-2-fluoro-1-[[2-(trimethylsilyl)ethoxy]methoxy]-](/img/structure/B8183389.png)
